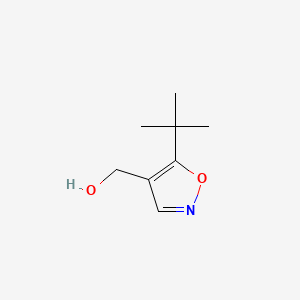

(5-(tert-Butyl)isoxazol-4-yl)methanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(5-(tert-Butyl)isoxazol-4-yl)methanol, also known as this compound, is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.197. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry Applications

(5-(tert-Butyl)isoxazol-4-yl)methanol has been investigated for its potential as a therapeutic agent in various diseases, particularly cancer. Its derivatives have shown promise in inhibiting specific protein kinases, which are crucial in tumorigenesis.

Antitumor Activity

Research indicates that derivatives of this compound can act as potent inhibitors of FLT3, a receptor tyrosine kinase implicated in acute myeloid leukemia. One study synthesized N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives that exhibited significant inhibitory effects on FLT3 and induced apoptosis in cancer cells .

Other Biological Activities

The compound has also been evaluated for its role in modulating immune responses and inflammatory processes. For instance, compounds derived from isoxazoles have been shown to affect cytokine production and may serve as anti-inflammatory agents .

Synthesis Methodologies

The synthesis of this compound and its derivatives can be achieved through various methods, including metal-free synthetic routes and microwave-assisted reactions.

Metal-Free Synthetic Routes

Recent advancements have highlighted the efficiency of metal-free methods for synthesizing isoxazoles, which reduce environmental impact and improve yields . These methods often involve the reaction of aryl aldehydes with hydroxylamine to form oximes, followed by cyclization to yield isoxazole derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has been utilized to enhance the reaction rates and yields of isoxazole synthesis. This technique allows for rapid heating and improved reaction conditions, leading to higher purity products .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. SAR studies have identified key functional groups that enhance potency against specific targets.

Potency Enhancement

Studies have demonstrated that modifications at the C-4 position of the isoxazole ring can significantly influence biological activity. For example, substituents that increase lipophilicity or alter electronic properties can enhance binding affinity to target proteins .

化学反应分析

Oxidation Reactions

The primary alcohol group undergoes oxidation to form the corresponding aldehyde or carboxylic acid, depending on reaction conditions:

-

Key Finding : TEMPO-mediated oxidation preserves the isoxazole ring integrity, while stronger oxidants risk ring cleavage.

-

Mechanistic Insight : The alcohol’s α-position to the isoxazole nitrogen enhances its susceptibility to oxidation due to electron withdrawal from the heterocycle .

Esterification and Etherification

The alcohol participates in Mitsunobu reactions and ester synthesis:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Mitsunobu Reaction | DIAD, PPh₃, THF, 0°C → rt | 4-(Methoxycarbonyl)isoxazole derivatives | |

| Esterification | AcCl, pyridine, CH₂Cl₂ | Acetyl-protected isoxazole methanol |

-

Synthetic Utility : Mitsunobu reactions enable C–O bond formation with phenols or carboxylic acids, critical for drug-discovery applications .

-

Limitation : Bulky tert-butyl groups reduce yields in sterically demanding reactions (e.g., <50% for large aryl esters) .

Cyclization and Ring-Opening Reactions

Fe(II)-catalyzed isomerization and thermal rearrangements dominate:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| FeCl₂ Catalysis | FeCl₂·4H₂O (20 mol%), MeCN, 50°C | 2-Azirine intermediates | |

| Thermal Rearrangement | 170°C, o-dichlorobenzene | Oxazole-4-carboxylates |

-

Mechanism : DFT calculations support a pathway involving Fe-nitrene complex formation, followed by azirine ring opening and 1,5-cyclization .

-

Regioselectivity : Steric effects from the tert-butyl group favor products with minimal steric clash (e.g., trans-alkene derivatives) .

Nucleophilic Substitution

The alcohol acts as a nucleophile in SN2 reactions:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Mesylation | MsCl, Et₃N, CH₂Cl₂, 0°C | Mesylated intermediate | |

| Alkylation | NaH, R-X, DMF, 60°C | 4-Alkoxyisoxazole derivatives |

-

Application : Mesylation facilitates subsequent substitutions (e.g., with amines or thiols) to diversify the isoxazole core .

Reductive Transformations

Controlled reduction of the isoxazole ring is achievable:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| DIBAL-H Reduction | DIBAL-H, THF, –78°C | β-Keto alcohol intermediates | |

| Hydrogenolysis | H₂ (1 atm), Pd/C, MeOH | Ring-opened diol |

属性

CAS 编号 |

155602-41-8 |

|---|---|

分子式 |

C8H13NO2 |

分子量 |

155.197 |

IUPAC 名称 |

(5-tert-butyl-1,2-oxazol-4-yl)methanol |

InChI |

InChI=1S/C8H13NO2/c1-8(2,3)7-6(5-10)4-9-11-7/h4,10H,5H2,1-3H3 |

InChI 键 |

FWQMGUCIKRWRLY-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=C(C=NO1)CO |

同义词 |

4-Isoxazolemethanol,5-(1,1-dimethylethyl)-(9CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。